1-(2-Aminopyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-Aminopyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C6H12N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminopyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate acylating agent, such as acetyl chloride, under controlled conditions. The reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminopyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Aminopyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminopyridin-3-yl)ethan-1-one: This compound has a similar structure but contains a pyridine ring instead of a pyrrolidine ring.
2-Amino-1-(pyrrolidin-1-yl)ethanone: This is a closely related compound with slight variations in its structure.
Uniqueness
1-(2-Aminopyrrolidin-1-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring provides a different electronic environment compared to similar compounds, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(2-aminopyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-4-2-3-6(8)7/h6H,2-4,7H2,1H3 |
InChI Key |
KTQNLQJPSSXHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1N |
Origin of Product |
United States |
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